molecular formula C17H21N3O3S B2538678 N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921865-46-5

N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2538678
CAS No.: 921865-46-5
M. Wt: 347.43
InChI Key: FVYXTESYZCTMFG-UHFFFAOYSA-N
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Description

N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular and Electronic Structure Studies

A thiazole-based heterocyclic amide, structurally similar to the compound of interest, was synthesized and investigated for its antimicrobial activity. The structure was characterized using various spectroscopy methods, and its molecular and electronic structures were explored through single-crystal X-ray diffraction (XRD) and density functional theory (DFT) modeling. This compound exhibited good antimicrobial activity against a range of microorganisms, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).

Antiprotozoal Agents

Another study focused on the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a compound derived from a furan-2-yl precursor. This research aimed to explore the compound's antiprotozoal properties, demonstrating significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating strong potential as an antiprotozoal agent (Ismail et al., 2004).

Anti-Influenza Activity

Furan-carboxamide derivatives were synthesized and evaluated for their potency against the H5N1 influenza virus. A series of these derivatives displayed significant anti-influenza activity, with one compound, in particular, showing promising results against the H5N1 virus, highlighting the potential of furan-carboxamide derivatives in treating lethal influenza A viruses (Yongshi et al., 2017).

Antileukemic Activity

A study investigated the synthesis and antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives. These compounds demonstrated good antileukemic activity, comparable to that of mitomycin, suggesting their potential as therapeutic agents for leukemia (Ladurée et al., 1989).

Antimicrobial and Anticancer Activities

Chalcone derivatives, including those with furan-2-yl groups, were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited high cytotoxicity against the MCF-7 cell line, indicating their potential for development as antimicrobial and anticancer agents (Zaki et al., 2018).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Properties

IUPAC Name

N-[4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-6-12(2)9-20(8-11)15(21)7-13-10-24-17(18-13)19-16(22)14-4-3-5-23-14/h3-5,10-12H,6-9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYXTESYZCTMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.